molecular formula C25H31N3O2S B430409 2-{3-CYCLOHEXYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-2-YLSULFANYL}ACETAMIDE

2-{3-CYCLOHEXYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-2-YLSULFANYL}ACETAMIDE

Cat. No.: B430409
M. Wt: 437.6g/mol
InChI Key: ZLRAROCWLTWUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide is a complex organic compound featuring a spiro structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The spiro structure, which involves a bicyclic system with two rings sharing a single atom, imparts distinct chemical and physical characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Spiro Compound: The initial step involves the synthesis of the spiro compound.

    Introduction of the Sulfanyl Group:

    Acetamide Formation: The final step involves the formation of the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions can be conducted in various solvents, often requiring catalysts or specific conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for various pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes. Its unique structure might impart desirable properties to materials or enhance the efficiency of chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites, altering their activity.

    Interaction with Receptors: The compound could interact with cellular receptors, triggering or blocking signaling pathways.

    Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro[benzo[h]quinazoline-5,1’-cyclohexane]
  • 2-hydrazino-3-substituted 4-oxo-3,4,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1’-cyclohexane]

Uniqueness

2-[(3-cyclohexyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl and acetamide groups, which impart distinct chemical properties

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6g/mol

IUPAC Name

2-(3-cyclohexyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H31N3O2S/c26-20(29)16-31-24-27-22-19-12-6-5-9-17(19)15-25(13-7-2-8-14-25)21(22)23(30)28(24)18-10-3-1-4-11-18/h5-6,9,12,18H,1-4,7-8,10-11,13-16H2,(H2,26,29)

InChI Key

ZLRAROCWLTWUHV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N

Origin of Product

United States

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